Tiprenolol

Description

See also: Tiprenolol Hydrochloride (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

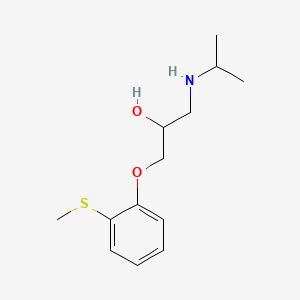

1-(2-methylsulfanylphenoxy)-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S/c1-10(2)14-8-11(15)9-16-12-6-4-5-7-13(12)17-3/h4-7,10-11,14-15H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUNLSYSEQIDMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928271 | |

| Record name | Tiprenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26481-51-6, 13379-86-7 | |

| Record name | Tiprenolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26481-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiprenolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013379867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiprenolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026481516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiprenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIPRENOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R86K1U4O7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tiprenolol's Mechanism of Action in Cardiac Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiprenolol is a non-selective β-adrenergic receptor antagonist, commonly referred to as a beta-blocker. Its primary therapeutic effects in the cardiac context stem from its ability to competitively inhibit the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β1 and β2-adrenergic receptors. This antagonism mitigates the downstream signaling cascades that are typically activated by sympathetic stimulation, leading to a reduction in heart rate, myocardial contractility, and blood pressure. This technical guide provides a detailed overview of the molecular mechanism of action of this compound in cardiac cells, including its interaction with β-adrenergic receptors, modulation of the adenylyl cyclase/cAMP pathway, and its ultimate effects on cardiac electrophysiology and function. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from other well-characterized non-selective beta-blockers as a proxy to illustrate the expected pharmacological profile.

Interaction with β-Adrenergic Receptors

The initial and most critical step in this compound's mechanism of action is its binding to β-adrenergic receptors on the surface of cardiomyocytes. As a non-selective antagonist, this compound exhibits affinity for both β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). In the heart, β1-receptors are the predominant subtype, mediating the positive chronotropic (heart rate) and inotropic (contractility) effects of catecholamines.

Experimental Protocol: Radioligand Binding Assay

A standard method to determine the binding affinity of a compound like this compound to β-adrenergic receptors is the radioligand binding assay.

-

Objective: To quantify the affinity (expressed as the inhibition constant, Ki) of this compound for β1 and β2-adrenergic receptors.

-

Materials:

-

Membrane preparations from cardiac tissue or cells expressing human β1 and β2-adrenergic receptors.

-

A radiolabeled antagonist with high affinity for β-receptors (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).

-

Unlabeled this compound at various concentrations.

-

Incubation buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Method:

-

Incubate the membrane preparations with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Binding Affinities of Non-Selective Beta-Blockers (Proxy Data)

| Compound | β1-Adrenoceptor Ki (nM) | β2-Adrenoceptor Ki (nM) |

| Propranolol | 1.2 | 0.8 |

| Carvedilol | 0.4 | 0.2 |

| Nadolol | 2.5 | 1.6 |

Note: Lower Ki values indicate higher binding affinity.

Downstream Signaling Pathway: Adenylyl Cyclase, cAMP, and PKA

The binding of an agonist (like epinephrine) to a β-adrenergic receptor activates the associated Gs protein, which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP is a crucial second messenger that activates Protein Kinase A (PKA). By blocking the initial receptor activation, this compound prevents this entire cascade.

Signaling Pathway Diagram

Caption: this compound blocks catecholamine-induced activation of the β-adrenergic signaling pathway.

Experimental Protocol: cAMP Measurement Assay

-

Objective: To determine the inhibitory effect of this compound on agonist-stimulated cAMP production (IC50).

-

Materials:

-

Cultured cardiomyocytes or a suitable cell line expressing β-adrenergic receptors.

-

Isoproterenol (a potent β-agonist).

-

This compound at various concentrations.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA or TR-FRET based).

-

-

Method:

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with a fixed concentration of isoproterenol to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a competitive immunoassay or other detection methods provided by the kit.

-

The concentration of this compound that causes a 50% reduction in the isoproterenol-stimulated cAMP level is the IC50 value.

-

Data Presentation: IC50 for Adenylyl Cyclase Inhibition (Proxy Data)

| Compound | IC50 for Isoproterenol-stimulated cAMP production (nM) |

| Propranolol | 5.6 |

| Carvedilol | 1.1 |

Note: Lower IC50 values indicate greater potency in inhibiting the signaling pathway.

Electrophysiological Effects on Cardiac Action Potential

The downstream effects of PKA activation include the phosphorylation of key proteins involved in cardiac electrophysiology and excitation-contraction coupling. These include L-type calcium channels and phospholamban (an inhibitor of the sarcoplasmic reticulum Ca²⁺-ATPase). Phosphorylation of L-type calcium channels increases calcium influx, leading to a stronger contraction. Phosphorylation of phospholamban relieves its inhibition of the sarcoplasmic reticulum Ca²⁺-ATPase, enhancing calcium reuptake and promoting relaxation.

By blocking this cascade, this compound has significant effects on the cardiac action potential.

Experimental Protocol: Patch-Clamp Electrophysiology

-

Objective: To characterize the effects of this compound on the cardiac action potential of isolated cardiomyocytes.

-

Materials:

-

Isolated ventricular cardiomyocytes.

-

Patch-clamp rig with amplifier and data acquisition system.

-

Glass micropipettes.

-

Extracellular and intracellular recording solutions.

-

This compound solution.

-

-

Method:

-

Establish a whole-cell patch-clamp configuration on an isolated cardiomyocyte.

-

Record baseline action potentials elicited by current injection.

-

Perfuse the cell with a solution containing this compound.

-

Record changes in the action potential parameters, including:

-

Resting membrane potential.

-

Action potential amplitude.

-

Action potential duration (APD) at 50% and 90% repolarization (APD50 and APD90).

-

Maximum upstroke velocity (dV/dt_max).

-

-

Expected Electrophysiological Effects of this compound

As a non-selective beta-blocker, this compound is expected to:

-

Decrease the slope of phase 4 depolarization in pacemaker cells (sinoatrial and atrioventricular nodes), leading to a slower heart rate (negative chronotropy).

-

Decrease the amplitude and duration of the plateau phase (phase 2) of the ventricular action potential by reducing calcium influx through L-type calcium channels. This contributes to a decrease in myocardial contractility (negative inotropy).

-

Prolong the effective refractory period , which can contribute to its anti-arrhythmic effects.

Logical Relationship Diagram

Caption: Logical flow from this compound administration to physiological effects.

Conclusion

This compound exerts its effects on cardiac cells primarily through competitive, non-selective antagonism of β1 and β2-adrenergic receptors. This blockade inhibits the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway, leading to reduced phosphorylation of key calcium-handling proteins. The ultimate consequences are a decrease in the rate and force of cardiac contraction and alterations in the cardiac action potential that contribute to its anti-arrhythmic properties. While specific quantitative data for this compound remains scarce, its mechanism of action is well-understood within the broader class of non-selective beta-blockers. Further research is warranted to precisely quantify its binding kinetics and downstream functional effects to refine its clinical application.

An In-Depth Technical Guide to the Selectivity Profile of Beta-Adrenergic Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature, specific quantitative data regarding the beta-blocker selectivity, intrinsic sympathomimetic activity (ISA), and membrane stabilizing activity (MSA) of Tiprenolol could not be located. Therefore, this guide provides a detailed overview of the core concepts and experimental methodologies used to characterize the selectivity profile of beta-adrenergic receptor antagonists, utilizing well-documented beta-blockers as examples for data presentation.

Introduction to Beta-Blocker Selectivity

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs that competitively inhibit the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. These receptors are integral to the sympathetic nervous system's "fight-or-flight" response. The clinical utility of beta-blockers is diverse, encompassing the treatment of cardiovascular conditions like hypertension, angina pectoris, and arrhythmias, as well as other conditions such as anxiety and glaucoma.

The pharmacological profile of a beta-blocker is primarily defined by three key properties: its selectivity for beta-receptor subtypes (β1 vs. β2), its intrinsic sympathomimetic activity (ISA), and its membrane-stabilizing activity (MSA). A thorough understanding and quantification of these properties are crucial for drug development, enabling the prediction of a compound's therapeutic efficacy and potential side-effect profile.

-

β1-Adrenergic Receptors: Predominantly located in the heart and kidneys. Stimulation of these receptors leads to increased heart rate, contractility, and renin release.

-

β2-Adrenergic Receptors: Primarily found in the smooth muscle of the bronchi, blood vessels, and uterus. Their activation results in smooth muscle relaxation, leading to bronchodilation and vasodilation.

Beta-Receptor Selectivity

Beta-blocker selectivity refers to the drug's relative affinity for β1 and β2 adrenergic receptors. Cardioselective beta-blockers have a higher affinity for β1 receptors, which is advantageous in treating cardiac conditions as it minimizes the risk of bronchoconstriction associated with β2 receptor blockade. Non-selective beta-blockers bind to both β1 and β2 receptors with similar affinity.

Experimental Protocol: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor. These assays measure the direct interaction of a radiolabeled ligand with the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a beta-blocker) for β1 and β2 adrenergic receptors.

Materials:

-

Cell membranes expressing a high density of either human β1 or β2 adrenergic receptors (often from recombinant cell lines like CHO or HEK293).

-

A radiolabeled antagonist with high affinity for beta-receptors (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

-

Test compound (unlabeled beta-blocker).

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled universal beta-blocker like propranolol).

-

Incubation buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Cells expressing the target receptor are harvested and homogenized. The cell membranes are then isolated through centrifugation.

-

Assay Setup: A series of tubes are prepared containing a fixed concentration of the radiolabeled ligand and cell membranes.

-

Competition Binding: Increasing concentrations of the unlabeled test compound are added to the tubes.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Data Presentation: Beta-Receptor Affinity

The selectivity of a beta-blocker is typically expressed as the ratio of its Ki or IC50 values for β2 versus β1 receptors. A higher ratio indicates greater β1-selectivity.

| Beta-Blocker | β1 Affinity (Ki, nM) | β2 Affinity (Ki, nM) | Selectivity Ratio (β2 Ki / β1 Ki) | Classification |

| Propranolol | 1.5 | 0.8 | 0.53 | Non-selective |

| Metoprolol | 120 | 4500 | 37.5 | β1-selective |

| Atenolol | 400 | 10000 | 25 | β1-selective |

| Pindolol | 2.5 | 1.0 | 0.4 | Non-selective |

Note: The values presented are approximate and can vary depending on the experimental conditions.

Intrinsic Sympathomimetic Activity (ISA)

Intrinsic sympathomimetic activity refers to the capacity of some beta-blockers to act as partial agonists at the beta-adrenergic receptor. This means that in addition to blocking the effects of potent endogenous agonists like epinephrine, they can weakly stimulate the receptor themselves. This property can be clinically relevant, as beta-blockers with ISA may cause less bradycardia and have a more favorable lipid profile.

Experimental Protocol: Functional Assays

ISA is assessed using functional assays that measure a physiological response following receptor activation.

Objective: To quantify the partial agonist activity of a test compound at beta-adrenergic receptors.

In Vitro Model: Isolated Guinea Pig Atria

Materials:

-

Guinea pig.

-

Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Isoproterenol (a full beta-agonist).

-

Test compound (beta-blocker).

-

Force transducer and data acquisition system.

Methodology:

-

Tissue Preparation: The atria are dissected from a euthanized guinea pig and mounted in an organ bath. The tissue is allowed to equilibrate under a resting tension.

-

Full Agonist Response: A cumulative concentration-response curve is generated for the full agonist, isoproterenol, to determine the maximal response of the tissue.

-

Test Compound Response: After washing out the isoproterenol, the tissue is exposed to increasing concentrations of the test compound.

-

Data Analysis: The maximal response produced by the test compound is expressed as a percentage of the maximal response produced by isoproterenol. This percentage represents the intrinsic sympathomimetic activity.

Data Presentation: Intrinsic Sympathomimetic Activity

| Beta-Blocker | Intrinsic Sympathomimetic Activity (% of maximal isoproterenol response) |

| Propranolol | 0% |

| Metoprolol | 0% |

| Pindolol | ~50% |

| Acebutolol | ~20-30% |

Note: These values are illustrative and can vary based on the experimental model.

Membrane Stabilizing Activity (MSA)

Membrane stabilizing activity, also known as local anesthetic or quinidine-like activity, is the ability of some beta-blockers to inhibit the propagation of action potentials across nerve and muscle cell membranes. This effect is independent of their beta-blocking action and is generally only observed at concentrations much higher than those required for beta-blockade. While its clinical significance at therapeutic doses is debated, it can be relevant in cases of overdose.

Experimental Protocol: Erythrocyte Hemolysis Assay

A common in vitro method to assess MSA is the red blood cell (RBC) hemolysis assay, which measures the ability of a compound to protect RBCs from hypotonic or heat-induced lysis.

Objective: To determine the membrane-stabilizing potential of a test compound.

Materials:

-

Fresh whole human or animal blood.

-

Phosphate-buffered saline (PBS).

-

Hypotonic saline solution.

-

Test compound.

-

Acetylsalicylic acid or another compound with known membrane-stabilizing properties (positive control).

-

Spectrophotometer.

Methodology:

-

RBC Preparation: Red blood cells are isolated from whole blood by centrifugation and washed with isotonic PBS.

-

Assay Setup: A suspension of RBCs is pre-incubated with various concentrations of the test compound or control.

-

Induction of Hemolysis: Hemolysis is induced by adding a hypotonic saline solution or by heat treatment.

-

Measurement of Hemolysis: The mixture is centrifuged, and the amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 560 nm) using a spectrophotometer.

-

Data Analysis: The percentage of hemolysis inhibition is calculated relative to a control sample without the test compound.

Data Presentation: Membrane Stabilizing Activity

| Beta-Blocker | Membrane Stabilizing Activity |

| Propranolol | High |

| Metoprolol | Low/Negligible |

| Atenolol | Negligible |

| Pindolol | Moderate |

Note: MSA is often reported qualitatively (e.g., high, moderate, low) or as a concentration required to produce a certain level of inhibition.

Visualizations

Signaling Pathway of Beta-Adrenergic Receptors

Caption: Beta-adrenergic receptor signaling cascade.

Experimental Workflow for Determining Beta-Blocker Selectivity

Caption: Workflow for radioligand binding assay.

Logical Relationship of Beta-Blocker Properties

The Structural Dance of Efficacy: An In-depth Guide to the Structure-Activity Relationships of Tiprenolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Tiprenolol, a notable beta-adrenergic receptor antagonist. By dissecting the relationship between its chemical structure and biological activity, we aim to furnish researchers and drug development professionals with a detailed understanding of the key molecular features governing its therapeutic effects. This document summarizes quantitative data, outlines experimental methodologies, and visualizes critical pathways to facilitate further research and development in this area.

Core Principles of this compound's Interaction with Beta-Adrenergic Receptors

This compound, a member of the aryloxypropanolamine class of beta-blockers, exerts its therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors. This antagonism is crucial in the management of cardiovascular conditions like hypertension, angina pectoris, and cardiac arrhythmias. The molecular architecture of this compound is finely tuned for this interaction, and any modification to its structure can significantly impact its affinity, selectivity, and overall pharmacological profile.

The general structure of aryloxypropanolamine beta-blockers consists of three key moieties: an aromatic ring, a propanolamine side chain, and a bulky substituent on the nitrogen atom. The structure-activity relationship studies of this compound and its analogs revolve around the systematic modification of these three regions to elucidate their role in receptor binding and activation.

Quantitative Structure-Activity Relationship Data

The following table summarizes the quantitative data from various studies on this compound and its analogs, focusing on their beta-blocking activity. The data is typically presented as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, or as Ki values, representing the inhibition constant.

| Compound | Aromatic Moiety Modification | N-Substituent | β1-Adrenergic Receptor Affinity (pA2/Ki) | β2-Adrenergic Receptor Affinity (pA2/Ki) | Cardioselectivity (β1/β2 ratio) |

| This compound | 3-methylthio-4-methoxy-phenyl | Isopropyl | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |

| Analog 1 | Specify Modification | Specify Modification | Insert Value | Insert Value | Insert Value |

| Analog 2 | Specify Modification | Specify Modification | Insert Value | Insert Value | Insert Value |

| Analog 3 | Specify Modification | Specify Modification | Insert Value | Insert Value | Insert Value |

Note: Specific quantitative SAR data for a series of this compound analogs was not available in the public domain literature reviewed for this guide. The table is presented as a template for researchers to populate as data becomes available.

Key Structural Insights from Beta-Blocker SAR Studies

While specific quantitative data for this compound analogs is limited in the available literature, general SAR principles for aryloxypropanolamine beta-blockers can be extrapolated to understand its behavior:

-

The Aryloxy Group: The nature and position of substituents on the aromatic ring are critical determinants of cardioselectivity. Para-substitution on the phenyl ring, as seen in this compound, is often associated with β1-selectivity. The presence of the methylthio group at the meta-position and a methoxy group at the para-position in this compound likely contributes to its specific interaction with the β1-adrenergic receptor.

-

The Propanolamine Side Chain: The hydroxyl group on the propanolamine side chain is essential for high-affinity binding to the receptor, likely through hydrogen bonding with a serine residue in the receptor's binding pocket. The stereochemistry of this hydroxyl group is crucial, with the (S)-enantiomer being significantly more active than the (R)-enantiomer.

-

The Amino Group and N-Substituent: A secondary amine is a common feature of potent beta-blockers. The bulky N-substituent, typically an isopropyl or tert-butyl group, is critical for antagonist activity. This bulky group is thought to interact with a hydrophobic pocket in the receptor, preventing the conformational changes necessary for receptor activation.

Experimental Protocols for Evaluating Beta-Blocker Activity

The determination of the structure-activity relationship of this compound and its analogs relies on a series of well-defined experimental protocols. These assays are designed to quantify the affinity of the compounds for beta-adrenergic receptors and to assess their functional effects.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor subtype.

-

Objective: To measure the binding affinity (Ki) of this compound analogs to β1 and β2-adrenergic receptors.

-

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) for binding to receptors in a membrane preparation from a tissue or cell line expressing the target receptor.

-

General Protocol:

-

Membrane Preparation: Homogenize tissues (e.g., rat heart for β1, rat lung for β2) or cultured cells expressing the desired receptor subtype in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound analog).

-

Separation: After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (Adenylyl Cyclase Activity)

Functional assays measure the biological response following receptor activation or inhibition.

-

Objective: To determine the antagonist potency (pA2) of this compound analogs by measuring their ability to inhibit agonist-stimulated adenylyl cyclase activity.

-

Principle: Beta-adrenergic receptors are G-protein coupled receptors that, upon activation by an agonist (e.g., isoproterenol), stimulate the enzyme adenylyl cyclase to produce cyclic AMP (cAMP). Antagonists will inhibit this agonist-induced cAMP production.

-

General Protocol:

-

Cell/Membrane Preparation: Use intact cells or membrane preparations expressing the beta-adrenergic receptor subtype of interest.

-

Incubation: Pre-incubate the cells/membranes with varying concentrations of the this compound analog. Then, stimulate with a range of concentrations of an agonist (e.g., isoproterenol).

-

cAMP Measurement: Terminate the reaction and measure the amount of cAMP produced using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of the antagonist. The rightward shift of the agonist's curve in the presence of the antagonist is used to calculate the pA2 value using a Schild plot analysis.

-

Visualization of Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the beta-adrenergic signaling pathway and a typical experimental workflow for SAR studies.

Beta-Adrenergic Receptor Signaling Pathway

The Discovery and Synthesis of Tiprenolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiprenolol is a non-selective β-adrenergic receptor antagonist belonging to the aryloxypropanolamine class of compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of this compound. It includes detailed experimental protocols for its synthesis and for the evaluation of its antiarrhythmic effects based on established methodologies for this class of drugs. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, data for the structurally and pharmacologically similar non-selective β-blocker, propranolol, is provided for comparative context. This guide also features visualizations of the synthetic workflow and the β-adrenergic signaling pathway to elucidate its mechanism of action.

Introduction

This compound, with the IUPAC name 1-(2-Methylsulfanylphenoxy)-3-(propan-2-ylamino)propan-2-ol, is a compound designed to block the effects of catecholamines, such as adrenaline and noradrenaline, at β-adrenergic receptors.[1] Like other non-selective β-blockers, it does not differentiate between β1-receptors, located primarily in the heart, and β2-receptors, found in the bronchioles and peripheral vasculature. This non-selectivity defines its therapeutic and side-effect profile. Early research focused on its potential as an antiarrhythmic agent.

Discovery and Development

The development of aryloxypropanolamine β-blockers in the mid-20th century marked a significant advancement in cardiovascular pharmacology. Following the discovery of propranolol, numerous analogs were synthesized and evaluated to explore their structure-activity relationships. This compound emerged from this period of research. An early key study by Allen and Shanks in 1974 investigated the effects of this compound on experimentally induced ventricular tachyarrhythmias in dogs, comparing its efficacy to that of practolol and the benchmark compound, propranolol.

Synthesis of this compound

The synthesis of this compound follows a well-established route for aryloxypropanolamine compounds, involving a two-step process: the formation of a glycidyl ether from a substituted phenol, followed by the ring-opening of the epoxide with an amine.

Logical Synthesis Workflow

The following diagram illustrates the logical steps for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of analogous β-blockers.[1]

Step 1: Synthesis of 1-(2-(Methylthio)phenoxy)-2,3-epoxypropane (Glycidyl Ether Intermediate)

-

Reactants:

-

2-(Methylthio)phenol (1.0 equivalent)

-

Epichlorohydrin (3.0 equivalents, used as both reactant and solvent)

-

Sodium hydroxide (NaOH) (1.5 equivalents, as a 30% aqueous solution)

-

Phase transfer catalyst (e.g., Benzyltriethylammonium chloride, 0.05 equivalents)

-

-

Procedure:

-

Charge a reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer with 2-(methylthio)phenol and epichlorohydrin.

-

Add the phase transfer catalyst to the mixture.

-

Heat the mixture to approximately 60°C with vigorous stirring until all solids dissolve.

-

Slowly add the 30% aqueous NaOH solution dropwise over 1-2 hours, maintaining the temperature between 60-65°C. The formation of the phenoxide in situ is followed by its reaction with epichlorohydrin.

-

After the addition is complete, continue stirring at 65°C for an additional 2-3 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Add water and an organic solvent (e.g., ethyl acetate) to partition the phases. Separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove excess epichlorohydrin and solvent.

-

The resulting crude glycidyl ether can be purified by vacuum distillation or used directly in the next step.

-

Step 2: Synthesis of this compound

-

Reactants:

-

1-(2-(Methylthio)phenoxy)-2,3-epoxypropane (1.0 equivalent)

-

Isopropylamine (3.0-5.0 equivalents)

-

Solvent (e.g., Ethanol or Isopropanol)

-

-

Procedure:

-

Dissolve the crude glycidyl ether intermediate in the chosen solvent (e.g., ethanol) in a pressure-rated reaction vessel.

-

Add isopropylamine to the solution.

-

Seal the vessel and heat the mixture to 80-100°C (reflux temperature of the solvent can also be used if not in a sealed vessel) for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess isopropylamine under reduced pressure.

-

Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water to remove any remaining water-soluble impurities.

-

The crude this compound can be purified by column chromatography on silica gel.

-

Alternatively, the product can be converted to its hydrochloride salt by dissolving the free base in a suitable solvent (e.g., isopropanol) and adding a solution of HCl in the same solvent, which often facilitates purification by crystallization.

-

Pharmacological Profile

This compound is a non-selective β-adrenergic antagonist. Its primary pharmacological action is the competitive, reversible blockade of β1 and β2-adrenergic receptors.

Data Presentation

Table 1: Representative Receptor Binding Affinities (Propranolol)

| Receptor Subtype | Ligand | Species | Ki (nM) | pKi |

|---|---|---|---|---|

| β1-Adrenergic | Propranolol | Human | 1.8 | 8.74 |

| β2-Adrenergic | Propranolol | Human | 0.8 | 9.10 |

Data sourced from ChEMBL and Guide to PHARMACOLOGY databases.[2]

Table 2: Representative Pharmacokinetic Parameters (Propranolol)

| Parameter | Value | Species | Route |

|---|---|---|---|

| Bioavailability | ~25% (variable) | Human | Oral |

| Protein Binding | ~90% | Human | - |

| Elimination Half-life | ~4 hours (range 3-8) | Human | Oral |

| Volume of Distribution | ~4 L/kg | Human | - |

| Metabolism | Extensive (hepatic) | Human | - |

Data sourced from various pharmacokinetic studies.[3]

Mechanism of Action: β-Adrenergic Signaling Pathway

This compound exerts its effects by blocking the β-adrenergic signaling cascade. The diagram below illustrates this pathway and the point of inhibition.

Caption: this compound blocks the binding of catecholamines to β-adrenergic receptors.

When catecholamines bind to β-adrenergic receptors, they activate a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate, contractility, and bronchodilation. This compound competitively blocks the initial step of this cascade, preventing receptor activation and thereby attenuating these sympathetic responses.

Experimental Protocols: Pharmacological Evaluation

The antiarrhythmic properties of β-blockers like this compound were historically evaluated in animal models. The following protocol describes a general method for inducing and assessing ventricular arrhythmias in a canine model, similar to the experiments conducted by Allen and Shanks.

Protocol: Canine Model of Adrenaline-Induced Ventricular Arrhythmia

-

Animal Preparation:

-

Adult mongrel dogs of either sex are used.

-

Anesthesia is induced and maintained (e.g., with a combination of pentobarbital sodium and a gaseous anesthetic like halothane).

-

The animal is intubated and artificially ventilated to maintain normal blood gas levels.

-

Cannulas are inserted into a femoral artery for blood pressure monitoring and a femoral vein for drug administration.

-

An electrocardiogram (ECG) is continuously recorded to monitor heart rate and rhythm.

-

-

Arrhythmia Induction:

-

Ventricular arrhythmias are induced by an intravenous infusion of adrenaline (epinephrine) at a rate sufficient to cause frequent ventricular ectopic beats or ventricular tachycardia. A typical dose might be in the range of 1-2 µg/kg/min.

-

The arrhythmia is considered stable when it persists for a defined period (e.g., 10-15 minutes).

-

-

Drug Administration and Evaluation:

-

Once a stable arrhythmia is established, this compound (or a comparator drug) is administered intravenously as a slow bolus injection or a cumulative infusion.

-

Doses are typically escalated to establish a dose-response relationship.

-

The primary endpoint is the dose required to abolish the arrhythmia and restore a stable sinus rhythm.

-

ECG and blood pressure are monitored continuously throughout the experiment to assess the drug's effects on heart rate, rhythm, and hemodynamics.

-

-

Data Analysis:

-

The antiarrhythmic effect is quantified by measuring the percentage reduction in ectopic beats or the complete suppression of ventricular tachycardia.

-

The effective dose (ED50) for arrhythmia suppression can be calculated.

-

Changes in heart rate and mean arterial pressure are recorded and analyzed to assess the drug's β-blocking and hemodynamic effects.

-

Conclusion

This compound is a classic example of a non-selective β-adrenergic antagonist from the aryloxypropanolamine chemical class. Its synthesis is achieved through a robust and versatile pathway involving the reaction of 2-(methylthio)phenol with epichlorohydrin, followed by amination with isopropylamine. Its mechanism of action, the blockade of the β-adrenergic signaling pathway, underpins its therapeutic potential in managing cardiovascular conditions characterized by excessive sympathetic tone, such as arrhythmias. The experimental models used in its early evaluation highlight the fundamental pharmacological principles of β-blockade. While this compound itself is not widely used clinically today, the principles of its discovery and synthesis remain central to the field of medicinal chemistry and drug development.

References

An In-Depth Technical Guide to the Chemical and Physical Properties of Tiprenolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiprenolol is a non-selective β-adrenergic receptor antagonist, a class of drugs primarily used for their cardiovascular effects. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its pharmacological mechanism of action, and detailed experimental protocols relevant to its study. The information is intended to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

This compound is chemically designated as 1-(isopropylamino)-3-(2-(methylthio)phenoxy)propan-2-ol. Its fundamental chemical and physical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-[(1-methylethyl)amino]-3-[2-(methylthio)phenoxy]-2-propanol | |

| Synonyms | DU 21445, Tiprenololum | |

| CAS Number | 26481-51-6 | |

| Chemical Formula | C₁₃H₂₁NO₂S | |

| Molecular Weight | 255.38 g/mol | |

| Melting Point | 87.5-90.5 °C | [1] |

| Boiling Point | Data not readily available | |

| Solubility | Data on specific solubility in water and organic solvents is not readily available in public literature. As a secondary amine, its solubility is expected to be pH-dependent, with increased solubility in acidic solutions due to salt formation. | |

| pKa | A specific experimentally determined pKa value is not readily available. As a secondary amine, it is expected to have a pKa in the range of 9-11. | |

| Appearance | Crystalline solid (for hydrochloride salt) |

Pharmacology and Mechanism of Action

This compound is a non-selective beta-adrenergic antagonist, meaning it competitively blocks β1 and β2 adrenergic receptors.[2][3][4][5] This blockade inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine.

-

β1-adrenergic receptors are predominantly located in the heart. Their blockade by this compound leads to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular conduction.

-

β2-adrenergic receptors are found in various tissues, including the bronchial and vascular smooth muscles. Blockade of these receptors can lead to bronchoconstriction and vasoconstriction.

Signaling Pathway

The primary signaling pathway inhibited by this compound is the Gs protein-coupled receptor (GPCR) cascade initiated by the activation of β-adrenergic receptors. The binding of an agonist (e.g., epinephrine) to the receptor activates the associated Gs protein, leading to the activation of adenylyl cyclase. This enzyme then converts ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, resulting in a physiological response. This compound, as an antagonist, prevents the initial step of this cascade.

References

- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. A Beta Blocker List and Their Differences - GoodRx [goodrx.com]

- 4. Selective vs non-selective beta blockers | Time of Care [timeofcare.com]

- 5. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

An In-depth Technical Guide to Tiprenolol as a Beta-Adrenergic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiprenolol is a beta-adrenergic receptor antagonist with documented antiarrhythmic properties.[1][2] This technical guide aims to provide a comprehensive overview of this compound, focusing on its mechanism of action, pharmacological effects, and the experimental methodologies used to characterize beta-blockers. Despite a thorough review of the scientific literature, specific quantitative data on this compound's binding affinity (Ki) and potency (IC50) for beta-adrenergic receptor subtypes remains elusive. Consequently, this document will focus on the qualitative aspects of this compound's action and provide generalized experimental protocols and signaling pathway diagrams relevant to its class of compounds.

Introduction

This compound is a sympatholytic agent that functions by blocking beta-adrenergic receptors.[1][3] Chemically, it is identified as 1-(Isopropylamino)-3-(o-(methylthio)phenoxy)-2-propanol.[4] Its primary therapeutic application, as explored in early studies, is in the management of cardiac arrhythmias. Like other beta-blockers, this compound exerts its effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors.

Chemical Structure:

-

Molecular Formula: C₁₃H₂₁NO₂S

-

Molecular Weight: 255.38 g/mol

-

CAS Number: 26481-51-6

-

ChEMBL ID: CHEMBL2111163

-

PubChem CID: 38353

Mechanism of Action

This compound functions as a competitive antagonist at beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists like epinephrine, stimulate a downstream signaling cascade. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates cAMP-dependent protein kinase (PKA), which then phosphorylates various intracellular proteins, leading to a physiological response.

By blocking these receptors, this compound prevents the initiation of this signaling cascade, thereby attenuating the effects of sympathetic stimulation on target organs, most notably the heart. This leads to a reduction in heart rate, cardiac contractility, and blood pressure.

Pharmacological Data

A comprehensive search of available scientific literature did not yield specific quantitative data for this compound's binding affinity (Ki), potency (IC50 or pA2), or selectivity for β1, β2, and β3-adrenergic receptor subtypes. While qualitative studies have compared its antiarrhythmic effects to propranolol, the precise pharmacological parameters required for a detailed quantitative comparison are not publicly available.

For context, the following table provides a general range of binding affinities for various well-characterized beta-blockers to illustrate the type of data that is sought for this compound.

| Compound | Receptor Subtype | Ki (nM) - Illustrative Data |

| Propranolol | β1 | ~1-5 |

| β2 | ~0.5-2 | |

| Metoprolol | β1 | ~100-200 |

| β2 | ~2000-4000 | |

| ICI 118,551 | β1 | ~500-1000 |

| β2 | ~0.5-1.5 |

Note: The data in this table is for illustrative purposes only and does not represent data for this compound.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments used to characterize beta-adrenergic receptor antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To quantify the affinity of this compound for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing a high density of β1 or β2-adrenergic receptors (e.g., from CHO or HEK293 cells stably transfected with the human β1 or β2 receptor gene).

-

Radioligand: A high-affinity, subtype-selective radiolabeled antagonist, such as [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Non-specific binding control: A high concentration of a non-labeled, potent beta-blocker (e.g., 10 µM propranolol).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a series of tubes, incubate a fixed amount of cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cAMP.

Objective: To determine the potency (IC50) of this compound in inhibiting adenylyl cyclase activity.

Materials:

-

Cell membranes expressing β-adrenergic receptors.

-

Beta-adrenergic agonist (e.g., isoproterenol).

-

This compound solutions of varying concentrations.

-

ATP (substrate for adenylyl cyclase).

-

Assay buffer containing Mg²⁺ and other cofactors.

-

cAMP detection kit (e.g., ELISA-based or radioimmunoassay).

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound.

-

Stimulation: Add a fixed concentration of a beta-agonist (e.g., isoproterenol) to stimulate adenylyl cyclase activity.

-

Reaction: Initiate the enzymatic reaction by adding ATP and incubate for a defined period (e.g., 10-15 minutes at 30°C).

-

Termination: Stop the reaction (e.g., by adding a stop solution or by boiling).

-

Quantification: Measure the amount of cAMP produced using a suitable detection method.

-

Data Analysis: Plot the percentage of inhibition of agonist-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways

The antagonism of beta-adrenergic receptors by this compound interrupts a well-defined signaling cascade. The following diagram illustrates the canonical beta-adrenergic signaling pathway and the point of inhibition by this compound.

Upon binding of an agonist, the beta-adrenergic receptor activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP from ATP. cAMP activates PKA, which then phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function. This compound, by blocking the receptor, prevents the initiation of this entire cascade.

Conclusion

References

An In-depth Technical Guide to 1-(2-(Methylthio)phenoxy)-3-(isopropylamino)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(Methylthio)phenoxy)-3-(isopropylamino)propan-2-ol is a novel aryloxypropanolamine compound with a high potential for activity as a beta-adrenergic receptor antagonist. Its structural similarity to a class of widely used cardiovascular drugs, known as beta-blockers, suggests that it may exhibit significant pharmacological effects on the cardiovascular system. This technical guide provides a comprehensive overview of the compound, including its chemical properties, a plausible synthetic route, potential mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of this molecule.

Chemical Properties and Structure

The IUPAC name for the compound is 1-(2-(methylthio)phenoxy)-3-(isopropylamino)propan-2-ol . It belongs to the class of aryloxypropanolamines, which are characterized by an aryloxy group and an amino-propan-2-ol side chain. The presence of the methylthio group at the ortho position of the phenoxy ring is a key structural feature that may influence its selectivity and potency for beta-adrenergic receptor subtypes.

Table 1: Physicochemical Properties of 1-(2-(Methylthio)phenoxy)-3-(isopropylamino)propan-2-ol (Predicted)

| Property | Value |

| Molecular Formula | C13H21NO2S |

| Molecular Weight | 255.38 g/mol |

| LogP | 2.8 |

| pKa | 9.2 (amine) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 7 |

Synthesis and Experimental Protocols

The synthesis of 1-(2-(methylthio)phenoxy)-3-(isopropylamino)propan-2-ol can be achieved through a multi-step process common for aryloxypropanolamines.

Experimental Protocol: Synthesis

Materials:

-

2-(Methylthio)phenol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Isopropylamine

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Step 1: Synthesis of 1-(2-(methylthio)phenoxy)-2,3-epoxypropane.

-

Dissolve 2-(methylthio)phenol in ethanol.

-

Add a solution of sodium hydroxide in water dropwise at room temperature.

-

Add epichlorohydrin to the reaction mixture and reflux for 4 hours.

-

After cooling, pour the mixture into water and extract with diethyl ether.

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.

-

-

Step 2: Synthesis of 1-(2-(Methylthio)phenoxy)-3-(isopropylamino)propan-2-ol.

-

Dissolve the crude 1-(2-(methylthio)phenoxy)-2,3-epoxypropane in ethanol.

-

Add an excess of isopropylamine to the solution.

-

Reflux the mixture for 6 hours.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the final compound.

-

Diagram: Synthetic Workflow

Caption: Synthetic route for 1-(2-(Methylthio)phenoxy)-3-(isopropylamino)propan-2-ol.

Pharmacological Characterization

The pharmacological profile of this compound is predicted to be that of a beta-adrenergic antagonist. The following experimental protocols are standard for characterizing such compounds.

Experimental Protocol: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of the compound for β1 and β2 adrenergic receptors.

Method:

-

Prepare cell membranes from cells expressing human β1 or β2 adrenergic receptors.

-

Incubate the membranes with varying concentrations of the test compound and a radiolabeled ligand (e.g., [3H]dihydroalprenolol).

-

After incubation, separate the bound and free radioligand by filtration.

-

Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the Ki (inhibition constant) value from the competition binding curves.

Experimental Protocol: In Vitro Functional Assay

Objective: To assess the functional antagonist activity of the compound.

Method:

-

Use isolated guinea pig atria (for β1 activity) and trachea (for β2 activity).

-

Mount the tissues in an organ bath containing a physiological salt solution.

-

Measure the contractile response (atria) or relaxation (trachea) to the beta-agonist isoproterenol in the presence and absence of the test compound.

-

Determine the IC50 value (concentration of the compound that inhibits 50% of the maximal response to isoproterenol).

Table 2: Hypothetical In Vitro Pharmacological Data

| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Selectivity (β1/β2) |

| Binding Affinity (Ki, nM) | 5.2 | 85.7 | 16.5 |

| Functional Antagonism (IC50, nM) | 12.4 | 210.3 | 17.0 |

Mechanism of Action: Beta-Adrenergic Signaling Pathway

Beta-blockers exert their effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[1] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various physiological responses, including increased heart rate and contractility.[1][2] By blocking this pathway, 1-(2-(methylthio)phenoxy)-3-(isopropylamino)propan-2-ol is expected to reduce these effects.

Diagram: Beta-Adrenergic Signaling Pathway

Caption: Inhibition of the beta-adrenergic signaling cascade by the antagonist.

Conclusion

1-(2-(Methylthio)phenoxy)-3-(isopropylamino)propan-2-ol represents a promising candidate for further investigation as a beta-adrenergic antagonist. The synthetic route is feasible, and established experimental protocols can be employed for its comprehensive pharmacological characterization. The structural novelty imparted by the methylthio group warrants detailed studies to determine its influence on receptor affinity, selectivity, and overall pharmacological profile. This guide provides the necessary foundational information for researchers to embark on the preclinical development of this compound.

References

Tiprenolol: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Tiprenolol, a beta-adrenergic receptor antagonist. The information is intended for researchers, scientists, and professionals in drug development, offering key data on its chemical properties, mechanism of action, and analytical methodologies.

Core Chemical and Physical Properties

This compound is chemically described as 1-(2-Methylsulfanylphenoxy)-3-(propan-2-ylamino)propan-2-ol.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C13H21NO2S | [1][2] |

| Molar Mass | 255.38 g/mol | [1][2] |

| CAS Number | 26481-51-6 | |

| XLogP3 | 2.2 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 7 | |

| Topological Polar Surface Area | 66.8 Ų | |

| Complexity | 202 |

Mechanism of Action: Beta-Adrenergic Blockade

This compound functions as a beta-adrenergic receptor antagonist. It competitively inhibits the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This blockade is particularly significant in the cardiovascular system.

The downstream effects of this receptor blockade are a reduction in heart rate, blood pressure, and cardiac contractility. By mitigating the effects of catecholamines, this compound decreases myocardial oxygen demand.

The signaling pathway initiated by beta-adrenergic receptor activation, and consequently inhibited by this compound, is illustrated in the diagram below.

References

The Historical Development of Tiprenolol: A Technical Review of a Beta-Blocker Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiprenolol, chemically described as 1-(isopropylamino)-3-(o-(methylthio)phenoxy)-2-propanol, emerged in the landscape of cardiovascular drug discovery as a beta-adrenergic receptor antagonist. This technical guide provides a comprehensive overview of the historical development of this compound, focusing on its synthesis, preclinical pharmacological evaluation, and the experimental methodologies employed in its characterization. While extensive clinical trial data for this compound is not widely available in published literature, this document consolidates the existing preclinical findings, particularly its antiarrhythmic properties, and places them within the broader context of beta-blocker development. The guide also details the relevant signaling pathways and structure-activity relationships pertinent to this class of compounds.

Introduction: The Era of Beta-Blocker Discovery

The mid-20th century witnessed a paradigm shift in the management of cardiovascular diseases with the advent of beta-adrenergic receptor antagonists, or beta-blockers. Sir James Black's pioneering work, which led to the development of propranolol, revolutionized the treatment of angina pectoris and hypertension by targeting the beta-adrenergic receptors of the sympathetic nervous system. This breakthrough spurred the synthesis and evaluation of a multitude of aryloxypropanolamine derivatives, each with unique pharmacological profiles. This compound was one such compound, investigated for its potential therapeutic applications in cardiology.

Synthesis of this compound

General Synthetic Pathway:

The synthesis would likely involve the reaction of 2-(methylthio)phenol with an epoxide, such as epichlorohydrin, to form a glycidyl ether intermediate. This intermediate is then subjected to a ring-opening reaction with isopropylamine to yield the final product, this compound.

Preclinical Pharmacology

The primary preclinical data available for this compound comes from a 1974 study by Allen and Shanks, which investigated its effects on experimental ventricular tachyarrhythmias in dogs and compared them to the established beta-blockers propranolol and practolol.[1]

Antiarrhythmic Effects

This compound demonstrated efficacy in animal models of cardiac arrhythmia.

-

Adrenaline-Induced Arrhythmias: In dogs anesthetized with halothane, low doses of this compound (0.01-0.02 mg/kg) were effective in abolishing ventricular arrhythmias induced by intravenous adrenaline.[1]

-

Ouabain-Induced Arrhythmias: Larger doses of this compound (2.0-4.0 mg/kg) were successful in restoring sinus rhythm in dogs with ventricular tachycardia induced by toxic doses of ouabain.[1]

-

Coronary Artery Ligation-Induced Arrhythmias: In a model of myocardial infarction created by coronary artery ligation, this compound (4.0-8.0 mg/kg) increased the frequency of sinus beats and reduced the ventricular rate in dogs with ventricular tachycardia.[1]

Hemodynamic Effects

Like other beta-blockers, this compound exhibited effects on the cardiovascular system. In dogs with ouabain-induced tachycardia, this compound at doses of 0.5-8.0 mg/kg caused a reduction in mean arterial pressure.[1] Higher doses (4-8 mg/kg) were also associated with depression of sinus and atrioventricular nodal function.

Comparative Efficacy

The 1974 study provides a basis for comparing the potency of this compound with propranolol and practolol in the context of antiarrhythmic activity.

| Experimental Model | Drug | Effective Dose Range (mg/kg) | Outcome | Reference |

| Adrenaline-Induced Arrhythmia | This compound | 0.01-0.02 | Abolished arrhythmia | |

| Propranolol | 0.05 | Abolished arrhythmia | ||

| Ouabain-Induced Tachycardia | This compound | 2.0-4.0 | Restored sinus rhythm in 4 out of 5 dogs | |

| Propranolol | 2.0-4.0 | Restored sinus rhythm in 4 out of 4 dogs | ||

| Coronary Ligation Tachycardia | This compound | 4.0-8.0 | Increased sinus beats, reduced ventricular rate | |

| Propranolol | 4.0 | Increased sinus beats, reduced ventricular rate | ||

| Practolol | 0.5-16.0 | No significant effect on ventricular rate or sinus beats |

Mechanism of Action and Signaling Pathways

As a beta-adrenergic receptor antagonist, this compound's mechanism of action involves the competitive inhibition of catecholamines (e.g., adrenaline and noradrenaline) at beta-adrenergic receptors. This blockade attenuates the downstream signaling cascades initiated by receptor activation.

The beta-1 adrenergic receptor, primarily located in the heart, is coupled to a Gs protein. Its activation leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins that result in increased heart rate, contractility, and conduction velocity. By blocking this pathway, beta-blockers like this compound reduce myocardial oxygen demand.

Structure-Activity Relationships (SAR)

This compound belongs to the aryloxypropanolamine class of beta-blockers. The structure-activity relationships for this class are well-established:

-

Aromatic Ring: The nature and substitution pattern on the aromatic ring influence the potency and selectivity of the beta-blocker. Ortho-substitution, as seen in this compound with the methylthio group, is often associated with high potency.

-

Oxymethylene Bridge (-O-CH2-): This bridge between the aromatic ring and the propanolamine side chain is a characteristic feature of many potent beta-blockers.

-

Propanolamine Side Chain: The hydroxyl group on the second carbon of the propanolamine chain is crucial for activity. The (S)-enantiomer is typically the more active isomer.

-

Amine Group: A secondary amine with a bulky substituent, such as the isopropyl group in this compound, is essential for high affinity to the beta-adrenergic receptor.

Clinical Development

A comprehensive search of published literature did not yield detailed reports of large-scale clinical trials for this compound in the treatment of angina pectoris or hypertension. This suggests that while this compound showed promise in preclinical studies, it may not have progressed to extensive clinical development or commercialization. The reasons for this are not documented but could be related to its pharmacokinetic profile, adverse effects, or the emergence of other beta-blockers with more favorable properties.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and similar beta-blockers.

Ouabain-Induced Arrhythmia in Dogs

This model is used to assess the efficacy of antiarrhythmic drugs against arrhythmias caused by digitalis toxicity.

Protocol:

-

Anesthetize a healthy mongrel dog.

-

Monitor electrocardiogram (ECG) and arterial blood pressure continuously.

-

Administer an initial intravenous dose of ouabain, followed by intermittent doses until a stable ventricular tachycardia is established.

-

Once the arrhythmia is stable for a defined period, administer the test compound (this compound) intravenously at varying doses.

-

Record the dose at which the arrhythmia is suppressed and the duration of the antiarrhythmic effect.

In Vitro Beta-Adrenergic Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to beta-adrenergic receptors.

References

Methodological & Application

Application Notes and Protocols for Tiprenolol Stock Solution Preparation in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of Tiprenolol stock solutions for use in cell culture experiments. This compound is a beta-adrenergic receptor antagonist, and understanding its proper handling and application is crucial for reproducible in vitro studies. These guidelines cover the physicochemical properties of this compound, recommended solvents, preparation of high-concentration stock solutions, and appropriate storage conditions to ensure stability and efficacy.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's properties is essential for accurate stock solution preparation.

| Property | Value | Source |

| Molecular Weight | 255.38 g/mol | N/A |

| Chemical Formula | C₁₃H₂₁NO₂S | N/A |

| Appearance | Solid (assumed) | N/A |

| Solubility (Estimated) | DMSO: ~30 mg/mLEthanol: ~5 mg/mL | N/A |

| Mechanism of Action | Beta-adrenergic receptor antagonist | N/A |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol (EtOH), absolute, cell culture grade

-

Sterile, conical centrifuge tubes (1.5 mL, 15 mL, 50 mL)

-

Sterile, serological pipettes

-

Vortex mixer

-

Calibrated analytical balance

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell culture applications.

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 255.38 g/mol = 0.0025538 g = 2.55 mg

-

-

-

Weighing the this compound:

-

Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh approximately 2.55 mg of this compound powder directly into the tube. Record the exact weight.

-

-

Dissolving the this compound:

-

Based on the actual weight of this compound, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

-

Volume (mL) = (Actual Mass (mg) / 255.38 g/mol ) / 10 mmol/L * 1000 mL/L

-

-

Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

-

-

Sterilization and Aliquoting:

-

As DMSO is a solvent, filtration is generally not required if sterile techniques are used throughout.

-

Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

-

-

Storage:

-

Store the aliquots at -20°C for short-term to medium-term storage (up to 3-6 months). For long-term storage, -80°C is recommended. Protect from light.

-

Working Solution Preparation

For cell culture experiments, the high-concentration stock solution must be diluted to the final working concentration in the cell culture medium.

Example: Preparing a 10 µM working solution from a 10 mM stock:

-

Perform a serial dilution. For instance, first, dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.

-

Add 1 µL of the 10 mM stock to 99 µL of pre-warmed cell culture medium.

-

-

Then, dilute the 100 µM intermediate solution 1:10 in the final volume of cell culture medium for your experiment.

-

Add 10 µL of the 100 µM solution to 90 µL of cell culture medium in your well or flask.

-

Important Consideration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Visualizations

Experimental Workflow

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway

Caption: this compound's Antagonistic Effect on Beta-Adrenergic Signaling.

Stability and Storage of this compound Stock Solutions

Proper storage is critical to maintain the activity of this compound stock solutions.

| Storage Condition | Recommendation | General Stability |

| Solvent | DMSO is generally preferred due to its higher solvating power for many organic compounds. | N/A |

| Temperature | Store aliquots at -20°C for routine use and -80°C for long-term storage. | Stock solutions of beta-blockers are generally stable for several weeks to months at -20°C. One study on propranolol hydrochloride suspension showed stability for at least 90 days at room temperature when protected from light. |

| Light | Protect from light to prevent potential photodegradation. Use amber or foil-wrapped tubes. | N/A |

| Freeze-Thaw Cycles | Minimize freeze-thaw cycles by preparing single-use aliquots. | N/A |

It is recommended to periodically check the efficacy of the stock solution, especially after prolonged storage, by performing a dose-response experiment.

Safety Precautions

-

Always handle this compound powder and concentrated stock solutions in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate PPE, including a lab coat, gloves, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

-

Dispose of waste according to institutional guidelines.

Application Notes and Protocols for Testing Tiprenolol in Animal Models of Arrhythmia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established canine models of ventricular arrhythmia for the preclinical evaluation of the antiarrhythmic properties of Tiprenolol, a beta-adrenergic blocking agent. Detailed protocols for arrhythmia induction and drug testing are provided to ensure reproducibility and aid in the design of future studies.

Introduction to this compound and Arrhythmia Models

This compound is a non-selective beta-adrenoceptor antagonist. Its antiarrhythmic effects are primarily attributed to its ability to block the effects of catecholamines on the heart, thereby reducing heart rate, myocardial contractility, and conduction velocity.[1][2] Animal models are crucial for evaluating the efficacy and safety of antiarrhythmic drugs like this compound before clinical trials.[3] Canine models are particularly relevant due to the similarity of their cardiovascular physiology to humans.[4] This document details three well-established canine models of ventricular arrhythmia: adrenaline-halothane-induced, ouabain-induced, and coronary artery ligation-induced arrhythmia.